

A Comparative Analysis of 2-Methylphloroglucinol from Diverse Natural Sources

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Compound of Interest

Compound Name: 2-Methylphloroglucinol

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **2-Methylphloroglucinol** and its Analogs from Plant, Microbial, and Marine Origins, Supported by Experimental Data.

2-Methylphloroglucinol, a derivative of the versatile phloroglucinol scaffold, is a phenolic compound of significant interest in the scientific community due to its potential therapeutic applications. This guide provides a comparative analysis of **2-methylphloroglucinol** and its closely related simple methylated analogs found in various natural sources, including terrestrial plants, bacteria, and marine algae. The information presented herein is intended to assist researchers in selecting appropriate natural sources for isolation, understanding the diversity of extraction and quantification methodologies, and exploring the compound's biological activities.

Quantitative Analysis of Simple Methylated Phloroglucinols from Natural Sources

Direct quantitative data for **2-methylphloroglucinol** across different natural sources is limited in publicly available literature. Much of the research has focused on more complex phloroglucinol derivatives. However, by examining the data on closely related simple methylated phloroglucinols, we can infer the potential for **2-methylphloroglucinol** isolation. The following table summarizes the reported yields of such compounds from various species.

Natural Source	Species	Compound(s) Quantified	Yield	Reference(s)
Terrestrial Plants	Eucalyptus jensenii	4-O-demethyl miniatone (a nuclear methylated phloroglucinol)	Not explicitly quantified, but isolated as a new compound. Jensenone, a related compound, was isolated at a yield of 2.1% from dried leaves.	[1]
Hypericum ascyron	Hyperascyrins A-H (methylated polycyclic polyprenylated acylphloroglucinols)	Not quantified. Isolated and structurally elucidated.		
Hypericum japonicum	Hyperjapones A-E (terpenoid polymethylated acylphloroglucinols)	Not quantified. Isolated and structurally elucidated.	[2]	
Bacteria	Pseudomonas fluorescens	2,4-diacetylphloroglucinol (DAPG)	Strain-dependent, can be up to several hundred mg/L in optimized cultures.	[3][4]
Marine Algae	Rugulopteryx okamurae (Brown Seaweed)	Phlorotannins (polymers of phloroglucinol)	0.35 g/100 g dry weight	

Note: The table highlights the current gap in research concerning the specific quantification of **2-Methylphloroglucinol**. The presented data for related compounds suggests that while these natural sources are promising, further targeted quantitative studies are necessary.

Experimental Protocols: A Methodological Overview

The extraction and quantification of phloroglucinols are critical steps for their study. The choice of method depends on the source material and the specific compound of interest.

Extraction of Phloroglucinols from Plant Material (e.g., Eucalyptus or Hypericum species)

A common method for extracting phloroglucinols from plant tissues involves solid-liquid extraction.

Protocol:

- **Sample Preparation:** Dried and powdered plant material (e.g., 1 gram) is used to increase the surface area for extraction.
- **Extraction:** The powdered material is extracted with a suitable solvent, such as methanol or acetone (e.g., 20 mL), often with the aid of sonication for approximately 30 minutes to enhance extraction efficiency.
- **Centrifugation:** The mixture is then centrifuged (e.g., at 5,000 x g for 15 minutes) to separate the solid plant debris from the solvent containing the extracted compounds.
- **Supernatant Collection:** The supernatant is carefully collected. The extraction process is typically repeated two more times to ensure maximum recovery of the target compounds.
- **Solvent Evaporation:** The pooled supernatants are combined and the solvent is removed under reduced pressure using a rotary evaporator.
- **Reconstitution:** The dried extract is reconstituted in a smaller volume of a suitable solvent (e.g., 1 mL of methanol) for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phloroglucinols.

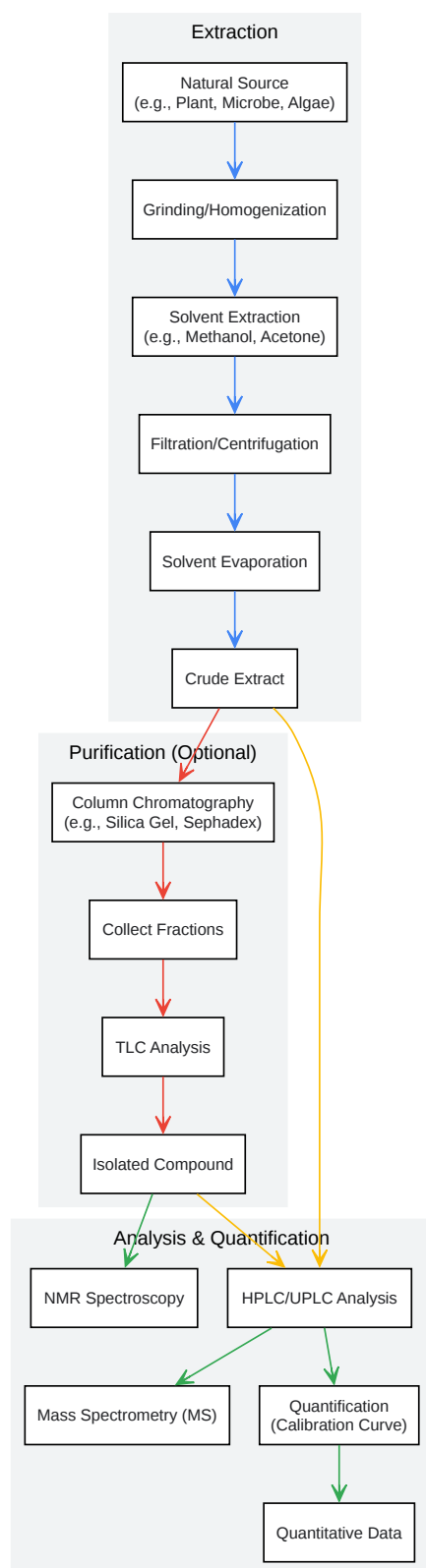
Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is required.
- **Column:** A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of these compounds.
- **Mobile Phase:** A gradient elution is often employed to achieve good separation of the various components in the extract. A typical mobile phase consists of a mixture of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). The gradient can be programmed, for example, by starting with 30% A and increasing to 80% A over 10 minutes.
- **Flow Rate:** A flow rate of 1.0 mL/min is standard.
- **Injection Volume:** A small volume of the reconstituted extract (e.g., 10 µL) is injected into the system.
- **Detection:** The eluting compounds are monitored at a specific wavelength, typically around 280 nm for phloroglucinols.
- **Quantification:** The concentration of the target compound is determined by comparing its peak area to a calibration curve generated using known concentrations of a pure standard.

Mandatory Visualizations

Experimental Workflow for Natural Product Quantification

The following diagram illustrates a general workflow for the extraction and quantification of natural products like **2-Methylphloroglucinol**.

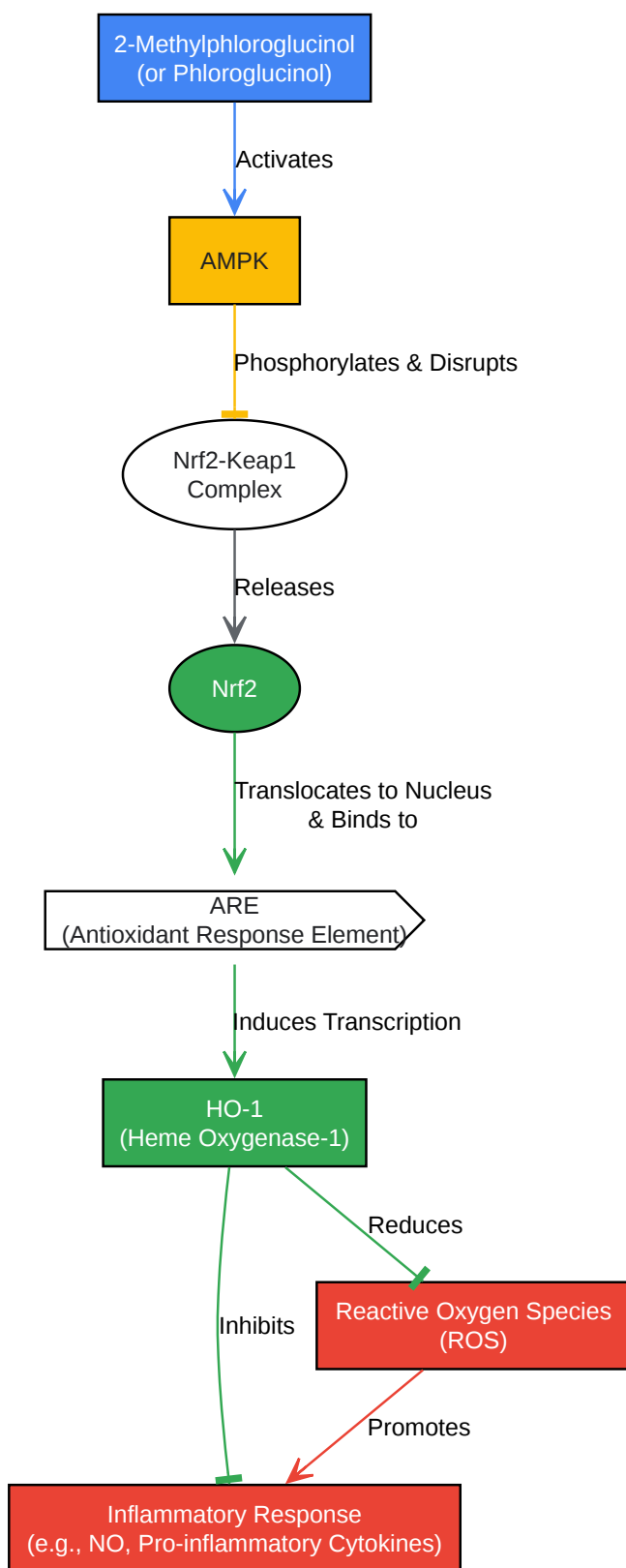


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A generalized workflow for natural product isolation and quantification.

Anti-inflammatory Signaling Pathway of Phloroglucinol

Phloroglucinol has been shown to exert anti-inflammatory effects by modulating the AMPK/Nrf2/HO-1 signaling pathway. The following diagram illustrates this proposed mechanism.



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